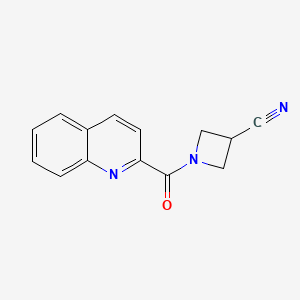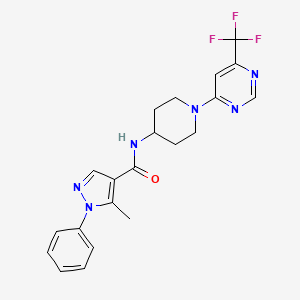
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile is a heterocyclic compound that combines the structural features of quinoline and azetidine. Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while azetidine is a four-membered nitrogen-containing ring that exhibits unique reactivity due to its ring strain. The combination of these two moieties in a single molecule offers potential for diverse chemical and biological applications.
作用機序
Target of Action
It’s worth noting that azetidines, which are four-membered n-heterocycles, are valuable compounds because they act as building blocks for the synthesis of nitrogen-containing compounds such as amino acids, alkaloids, biologically active drugs, chiral ligands, and organocatalysts .
Mode of Action
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that azetidines can be involved in the synthesis of various nitrogen-containing compounds, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .
Result of Action
Azetidines and their derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Action Environment
The inherent rigidity of spirocyclic compounds, such as azetidines, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
準備方法
The synthesis of 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile typically involves the condensation of quinoline derivatives with azetidine precursors. One common method involves the reaction of quinoline-2-carboxylic acid with azetidine-3-carbonitrile in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction proceeds under reflux conditions, typically in an inert solvent like dichloromethane or chloroform .
Industrial production methods for this compound may involve more scalable approaches, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods can enhance the efficiency and yield of the desired product while minimizing the use of hazardous reagents and solvents .
化学反応の分析
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The azetidine ring can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of azetidine derivatives with reduced ring strain.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, dimethylformamide, and acetonitrile, as well as catalysts and bases to promote the desired transformations .
科学的研究の応用
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile has found applications in various fields of scientific research:
類似化合物との比較
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety but lack the azetidine ring, resulting in different reactivity and biological activities.
Azetidine derivatives: These compounds contain the azetidine ring but lack the quinoline moiety, leading to variations in their chemical and biological properties.
Spiro-azetidine-quinoline compounds:
The uniqueness of this compound lies in its combination of the quinoline and azetidine moieties, which imparts distinct chemical and biological properties that are not observed in its individual components .
特性
IUPAC Name |
1-(quinoline-2-carbonyl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-7-10-8-17(9-10)14(18)13-6-5-11-3-1-2-4-12(11)16-13/h1-6,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKVHFMRQJPQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)

![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2874991.png)
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
![N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2874999.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2875000.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)

